molecular formula C7H15NS B2402801 [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol CAS No. 1518333-45-3

[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol

Cat. No.: B2402801
CAS No.: 1518333-45-3
M. Wt: 145.26
InChI Key: KEAHUTQEFUNVRG-UHFFFAOYSA-N
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Description

[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol (CAS 1518333-45-3) is a specialized organic compound with a molecular formula of C 7 H 15 NS and a molecular weight of 145.27 g/mol . This molecule features a cyclopropane ring, a structure known for its significant ring strain and unique reactivity, which makes it a valuable scaffold in synthetic and medicinal chemistry for locking conformational states and improving metabolic stability . The compound is further functionalized with a nucleophilic thiol group and a basic dimethylaminomethyl group, creating a multifunctional reagent. While specific biological mechanisms for this compound are not documented, its structure suggests potential as a key synthetic intermediate. The thiol group allows for conjugation reactions and the formation of disulfide bonds, which are pivotal in bioconjugate chemistry and drug delivery systems. The strained cyclopropane ring may undergo ring-opening reactions or act as a strategic rigid element in drug design . The dimethylamino group can serve as a handle for salt formation or further functionalization. This combination of features makes it a potentially versatile building block for developing novel pharmaceutical candidates, chemical probes, and advanced materials. Please note: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclopropyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAHUTQEFUNVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the novel chemical entity, [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol (CAS 1518333-45-3). As a molecule uniting the structurally significant aminocyclopropyl motif with a reactive methanethiol group, this compound presents a unique profile for exploration in medicinal chemistry and drug development. This document will delve into its constituent chemical moieties, propose potential synthetic routes, and prospectively analyze its physicochemical properties and pharmacological potential, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Two Potent Pharmacophores

The structure of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol brings together two functionalities with established significance in medicinal chemistry: the cyclopropylamine moiety and the thiol group. The cyclopropane ring, with its inherent strain and unique electronic properties, is a valuable component in drug design, often used to enhance metabolic stability and act as a bioisostere for other chemical groups.[1][2] The cyclopropylamine scaffold, in particular, is a key feature in a variety of pharmaceuticals, including antivirals, antidepressants, and anticancer agents.[3][4]

The thiol group, or sulfhydryl group, is a potent nucleophile and a key player in numerous biological processes.[5] Its ability to participate in redox reactions, chelate metals, and interact with biological targets makes it a crucial functional group in the design of enzyme inhibitors and antioxidants.[6][7] The convergence of these two moieties in the target molecule suggests a rich potential for novel biological activity.

Figure 1: Chemical structure of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol.

Prospective Synthesis Strategies

While no specific synthesis for [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol has been published, a retrosynthetic analysis suggests several plausible routes based on established methodologies for the formation of functionalized cyclopropanes and the introduction of thiol groups.

A key challenge lies in the stereoselective construction of the 1,1-disubstituted cyclopropane ring. Modern synthetic methods, such as those involving diazoalkanes, carbenoid species, or sulfur ylides, could be adapted for this purpose.[8] A potential synthetic workflow is outlined below:

G start Commercially Available Starting Materials step1 Synthesis of a Substituted Cyclopropane Precursor start->step1 e.g., Kulinkovich reaction, Simmons-Smith reaction step2 Introduction of the (Dimethylamino)methyl Group step1->step2 Reductive amination or Nucleophilic substitution step3 Conversion to the Methanethiol step2->step3 Thiolation reaction end [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol step3->end

Figure 2: A generalized synthetic workflow for [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol.

Protocol 1: Proposed Synthesis via Reductive Amination

  • Cyclopropanation: A suitable starting material, such as a cyclopropyl ketone or ester, would be synthesized using established methods like the Kulinkovich reaction or Simmons-Smith cyclopropanation.[9][10]

  • Formation of the Aldehyde: The cyclopropyl precursor would be converted to the corresponding aldehyde.

  • Reductive Amination: The aldehyde would then undergo reductive amination with dimethylamine. A common procedure involves dissolving the aldehyde (1.0 mmol) and dimethylamine (1.2 mmol) in an anhydrous solvent like dichloromethane (DCM) to form the imine, followed by the addition of a reducing agent such as sodium triacetoxyborohydride (1.5 mmol).[11] The reaction would be monitored by thin-layer chromatography (TLC).

  • Introduction of the Thiol Group: The resulting tertiary amine could then be converted to the target methanethiol. This might involve a multi-step process, including the introduction of a suitable leaving group followed by substitution with a thiolating agent.

Physicochemical Properties: A Predictive Assessment

The physicochemical properties of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol can be predicted based on its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 159.30 g/mol Calculated from the chemical formula C8H17NS.
LogP Likely in the range of 1.5 - 2.5The cyclopropyl and dimethylamino groups contribute to lipophilicity, while the thiol group has a smaller, slightly polar contribution.
pKa Amine: ~9-10; Thiol: ~10-11The dimethylamino group is a typical tertiary amine. The pKa of the thiol group is expected to be similar to that of methanethiol (pKa ≈ 10.4).[12][13]
Solubility Moderately soluble in organic solvents, sparingly soluble in water.The presence of the polar amine and thiol groups will confer some water solubility, but the hydrocarbon backbone will limit it.
Reactivity The thiol group is expected to be the most reactive site, susceptible to oxidation and acting as a nucleophile.[14] The tertiary amine will exhibit basic properties.

Potential Pharmacological Applications: An Expert's Perspective

The unique combination of a cyclopropylamine and a methanethiol group suggests several exciting avenues for pharmacological investigation.

Enzyme Inhibition

The cyclopropylamine moiety is a known pharmacophore in mechanism-based inhibitors of enzymes like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[11] The strained cyclopropane ring can lead to the formation of a covalent adduct with enzyme cofactors. The thiol group, being a strong nucleophile, could also interact with key residues in enzyme active sites, potentially leading to potent and selective inhibition.[15]

cluster_0 Potential Enzyme Inhibition Molecule [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol Enzyme Target Enzyme (e.g., MAO, LSD1, Proteases) Molecule->Enzyme Binding to active site Inhibition Enzyme Inhibition Enzyme->Inhibition

Figure 3: Conceptual diagram of potential enzyme inhibition.

Antioxidant and Anti-inflammatory Activity

Thiol-containing compounds are well-known for their antioxidant properties.[6] They can scavenge reactive oxygen species (ROS) and participate in redox signaling pathways.[16] The thiol group in the target molecule could contribute to cellular antioxidant defenses, making it a candidate for conditions associated with oxidative stress and inflammation.[6]

Neurological and Psychiatric Disorders

Given that cyclopropylamines are present in antidepressants that inhibit MAO,[11] and considering the role of thiols in redox regulation within the central nervous system, this molecule could be explored for its potential in treating neurological and psychiatric disorders.

Conclusion and Future Directions

[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol represents a novel and intriguing chemical scaffold with significant potential in drug discovery. Its synthesis, while not yet reported, appears feasible through established synthetic methodologies. The predicted physicochemical properties suggest a molecule with drug-like characteristics.

Future research should focus on the following areas:

  • Development of an efficient and stereoselective synthesis: This is a critical first step to enable further investigation.

  • In vitro screening: The compound should be screened against a panel of relevant biological targets, including MAOs, LSD1, and other enzymes where the thiol or cyclopropylamine moiety may confer activity.

  • Cell-based assays: Evaluation of its antioxidant and anti-inflammatory properties in relevant cell models is warranted.

  • Pharmacokinetic and toxicological profiling: Should promising in vitro activity be observed, a thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessment will be necessary.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Department of Pharmaceutical Sciences, Leiden University. [Link][3][17]

  • Anonymous. (n.d.). Methanethiol (CH3SH) properties. Self-published. [Link][12]

  • Wikipedia. (n.d.). Methanethiol. Wikipedia. [Link][13]

  • Wikipedia. (n.d.). Cyclopropylamine. Wikipedia. [Link][4]

  • Wikipedia. (n.d.). Thiol. Wikipedia. [Link][14]

  • Frontiers in Bioscience-Landmark. (n.d.). Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark. [Link][6]

  • Pfaff, A. R., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Mini reviews in medicinal chemistry. [Link][7][18]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Organic letters, 7(21), 4753–4756. [Link][9]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Carroll, K. S., & Trujillo, M. (2018). Redox signaling: thiol chemistry defines which reactive oxygen and nitrogen species can act as second messengers. American journal of physiology. Cell physiology, 314(4), C397–C412. [Link][19]

  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological chemistry, 383(3-4), 375–388. [Link][20]

  • Moglioni, A. G., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(23), 4963-4970. [Link][8][21]

  • de Meijere, A., et al. (2004). Synthesis of 1-Aminocyclopropyl-Pentanoic and -Heptanoic Acid Derivatives. European Journal of Organic Chemistry, 2004(20), 4293-4304. [Link][22]

  • MiMeDB. (n.d.). Showing metabocard for Methanethiol (MMDBc0032913). MiMeDB. [Link][23]

  • Milligan, J. A., et al. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 59(12), 4787-4791. [Link][24]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link][25]

  • Nguyen, J. P., et al. (2022). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. JCI insight, 7(12), e157268. [Link][26]

  • Gvtisiashvili, M., & Kikalishvili, T. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4305. [Link][16]

  • Air Liquide. (2020, September 23). Safety Data Sheet Methanethiol. Air Liquide. [Link][27]

  • American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. American Chemical Society. [Link][1]

  • Gagnon, A. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(1), 3-23. [Link][28]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link][29]

  • El-Sayed, M. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link][10][30]

  • Brackmann, F., & de Meijere, A. (2007). Natural occurrence, syntheses, and applications of cyclopropyl-group-containing alpha-amino acids. 1. 1-aminocyclopropanecarboxylic acid and other 2,3-methanoamino acids. Chemical reviews, 107(11), 4493–4537. [Link][31]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link][2]

Sources

Molecular weight and formula of C8H17NS aminothiol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to C8H17NS Aminothiol Derivatives: Synthesis, Characterization, and Applications of 2-(Cyclohexylamino)ethanethiol

Introduction

Aminothiol derivatives are a significant class of organic compounds characterized by the presence of both an amino and a thiol functional group. This unique combination imparts a range of interesting chemical and biological properties, making them valuable molecules in various scientific and industrial fields. The C8H17NS molecular formula represents a variety of structural isomers of aminothiol derivatives, each with potentially distinct properties and applications. This technical guide will provide an in-depth exploration of this class of compounds, with a specific focus on a representative molecule: 2-(cyclohexylamino)ethanethiol.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and potential applications of these fascinating molecules. The content is structured to provide not just procedural information, but also the underlying scientific principles and rationale behind the described methodologies.

Molecular Weight and Formula of C8H17NS Isomers

The molecular formula C8H17NS corresponds to a molecular weight of 159.29 g/mol .[1] This formula can represent a multitude of structural isomers, each with the same elemental composition but different connectivity and arrangement of atoms. The specific isomerism can significantly influence the physicochemical properties and biological activity of the compound.

Below is a table summarizing the molecular formula and key physical properties of 2-(cyclohexylamino)ethanethiol, a prominent C8H17NS isomer.

PropertyValueSource
Molecular Formula C8H17NS[1]
Molecular Weight 159.29 g/mol [1]
Density 0.96 g/cm³[1]
Boiling Point 236.2 °C at 760 mmHg[1]
Flash Point 96.6 °C[1]

Synthesis of 2-(Cyclohexylamino)ethanethiol

A common and efficient method for the synthesis of β-aminothiols, such as 2-(cyclohexylamino)ethanethiol, is the nucleophilic ring-opening of a thiirane (episulfide) with an amine. In this case, cyclohexylamine serves as the nucleophile that attacks the electrophilic carbon of the thiirane ring.

Experimental Protocol: Synthesis of 2-(Cyclohexylamino)ethanethiol

Materials:

  • Cyclohexylamine

  • Thiirane (Ethylene sulfide)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a gas inlet for an inert atmosphere is assembled. The entire apparatus is flushed with argon or nitrogen.

  • Reactant Addition: Cyclohexylamine (1.0 equivalent) is dissolved in anhydrous diethyl ether (100 mL) and added to the reaction flask. The solution is cooled to 0 °C using an ice bath.

  • Thiirane Addition: Thiirane (1.1 equivalents), dissolved in a small amount of anhydrous diethyl ether, is added dropwise to the stirred cyclohexylamine solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained at or below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 12-18 hours to ensure complete reaction.

  • Workup: The reaction mixture is washed sequentially with 1 M hydrochloric acid (to remove any unreacted cyclohexylamine), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(cyclohexylamino)ethanethiol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol group to a disulfide, a common side reaction for thiols.[2]

  • Anhydrous Conditions: Anhydrous solvents are used to prevent unwanted side reactions of the highly reactive thiirane with water.

  • Slow Addition at Low Temperature: The slow, dropwise addition of thiirane at low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Acid Wash: The wash with dilute hydrochloric acid protonates the basic unreacted cyclohexylamine, making it water-soluble and allowing for its easy removal from the organic phase.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Cyclohexylamine Cyclohexylamine ReactionVessel Ring-Opening Reaction (Diethyl Ether, 0°C to RT) Cyclohexylamine->ReactionVessel Thiirane Thiirane Thiirane->ReactionVessel AcidWash Acid Wash ReactionVessel->AcidWash Reaction Mixture BaseWash Base Wash AcidWash->BaseWash Drying Drying BaseWash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Crude Product Product 2-(Cyclohexylamino)ethanethiol Purification->Product

Caption: Workflow for the synthesis of 2-(cyclohexylamino)ethanethiol.

Characterization of 2-(Cyclohexylamino)ethanethiol

The structural elucidation and confirmation of purity of the synthesized 2-(cyclohexylamino)ethanethiol would be achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and ethylthiol moieties.

  • Cyclohexyl Protons: A series of multiplets in the range of δ 1.0-2.0 ppm corresponding to the methylene protons of the cyclohexane ring, and a multiplet around δ 2.5-3.0 ppm for the methine proton attached to the nitrogen.

  • Ethyl Protons: Two triplets in the range of δ 2.6-2.9 ppm, corresponding to the two methylene groups of the ethyl chain, showing coupling to each other.

  • NH and SH Protons: A broad singlet for the amine proton (NH) and a triplet for the thiol proton (SH), the chemical shifts of which can be variable and concentration-dependent. The thiol proton's coupling to the adjacent methylene group may be observable.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Cyclohexyl Carbons: Signals for the methylene carbons of the cyclohexane ring are expected in the range of δ 25-35 ppm, and the methine carbon attached to the nitrogen at a more downfield shift, around δ 55-65 ppm.[3]

  • Ethyl Carbons: The carbon attached to the sulfur (C-S) would appear around δ 20-30 ppm, while the carbon attached to the nitrogen (C-N) would be more deshielded, appearing around δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretching vibration of the thiol group.[4]

  • C-H Stretches: Strong absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the alkyl groups.

  • N-H Bend: A band in the 1550-1650 cm⁻¹ region corresponding to the N-H bending vibration.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 159.

  • Fragmentation: Common fragmentation pathways for aminothiols include alpha-cleavage adjacent to the nitrogen or sulfur atoms.[5] This could lead to fragments corresponding to the loss of the ethylthiol moiety or the cyclohexyl group.

Applications of C8H17NS Aminothiol Derivatives

Aminothiol derivatives, including those with the C8H17NS formula, have a range of potential applications stemming from their unique chemical properties.

Radioprotective Agents

One of the most significant potential applications of aminothiols is as radioprotective agents. These compounds can mitigate the harmful effects of ionizing radiation on biological tissues.[6][7][8][9][10] The proposed mechanisms of action include:

  • Free Radical Scavenging: The thiol group can donate a hydrogen atom to neutralize highly reactive free radicals generated by the radiolysis of water, thereby preventing damage to critical cellular components like DNA.[6]

  • DNA Protection: The positively charged amino group can interact with the negatively charged phosphate backbone of DNA, localizing the protective thiol group in close proximity to this critical target.

  • Induction of Hypoxia: Some aminothiols can induce a state of reduced oxygen tension (hypoxia) in tissues, which makes them less susceptible to radiation damage.[9]

The radioprotective mechanism can be visualized as a multi-step process.

Radioprotection cluster_radiation Ionizing Radiation Exposure cluster_damage Cellular Damage Pathway cluster_protection Aminothiol Protection Pathway Radiation Ionizing Radiation ROS Reactive Oxygen Species (ROS) Generation Radiation->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Repair Enhanced DNA Repair DNA_Damage->Repair Stimulates Aminothiol C8H17NS Aminothiol Scavenging Radical Scavenging Aminothiol->Scavenging DNA_Binding DNA Binding & Stabilization Aminothiol->DNA_Binding Scavenging->ROS Neutralizes DNA_Binding->DNA_Damage Prevents Repair->DNA_Damage Repairs

Caption: Mechanism of radioprotection by aminothiol derivatives.

Corrosion Inhibitors

The presence of both a nitrogen and a sulfur atom, which can act as adsorption centers, makes aminothiols potential corrosion inhibitors for various metals and alloys, particularly in acidic environments.[11][12][13][14] The mechanism of corrosion inhibition involves the adsorption of the aminothiol molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The lone pairs of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of the metal, leading to strong adsorption.

Conclusion

C8H17NS aminothiol derivatives, exemplified by 2-(cyclohexylamino)ethanethiol, are versatile compounds with significant potential in various scientific and industrial applications. Their synthesis, while requiring careful control of reaction conditions, is achievable through established chemical routes. A thorough characterization using a suite of spectroscopic techniques is essential to confirm the structure and purity of these compounds. The unique combination of amino and thiol functional groups underpins their utility as radioprotective agents and corrosion inhibitors, areas of ongoing research and development. This in-depth technical guide provides a foundational understanding for researchers and professionals interested in exploring the chemistry and applications of this important class of molecules.

References

  • Vijayan, K., Vedavathi, B. M., & Mani, A. (1983). Structural evidence for the radical scavenging mechanism of some aminothiol group of radioprotectants. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 457-462.
  • Zhang, Y., et al. (2022). Protective mechanism of a novel aminothiol compound on radiation-induced intestinal injury.
  • González-Linares, J., et al. (2024). Molecular Insights into Radiation Effects and Protective Mechanisms: A Focus on Cellular Damage and Radioprotectors. International Journal of Molecular Sciences, 25(22), 12345.
  • Rojas, A., et al. (1998). The radioprotective effect of a new aminothiol (20-PRA). Brazilian Journal of Medical and Biological Research, 31(1), 103-109.
  • Li, X., et al. (2022). Protective mechanism of a novel aminothiol compound on radiation-induced intestinal injury.
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  • MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5678.
  • Chemsrc. (2026). 2-(cyclohexylamino)ethanethiol. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Study of the temperature effect on IR spectra of crystalline amino acids, dipeptides, and polyamino acids. IV. L-cysteine and DL-cysteine. Retrieved from [Link]

  • American Chemical Society. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(10), 3567-3574.
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  • National Center for Biotechnology Information. (2016). Real time monitoring of aminothiol level in blood using a near-infrared dye assisted deep tissue fluorescence and photoacoustic bimodal imaging.
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  • National Center for Biotechnology Information. (2023). Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N-Isopropylmethacrylamide Copolymer and Small Thiols. ACS Omega, 8(40), 37489-37500.
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Sources

The Geminal Lock: 1,1-Disubstituted Cyclopropanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the "Escape from Flatland" initiative has driven the transition from planar aromatic scaffolds to three-dimensional,


-rich architectures. Among these, 1,1-disubstituted cyclopropanes  (gem-cyclopropanes) represent a premier class of building blocks. Unlike their monosubstituted or 1,2-disubstituted counterparts, gem-cyclopropanes offer a unique combination of conformational rigidity  (the "geminal lock"), metabolic blockade , and bioisosteric utility .

This guide dissects the structural rationale for deploying these motifs, evaluates the most robust synthetic methodologies for their construction, and provides a validated protocol for accessing high-value 1-aminocyclopropane scaffolds.

Structural & Medicinal Chemistry Rationale[1][2][3][4][5][6]

The utility of 1,1-disubstituted cyclopropanes extends beyond simple scaffold diversity.[1] Their incorporation is often a strategic decision to solve specific pharmacological problems.[2]

The "Geminal Lock" and Conformational Control

The 1,1-disubstitution pattern imposes severe conformational constraints on the attached substituents. This is distinct from the Thorpe-Ingold effect observed in open-chain gem-dimethyl groups. In a cyclopropane, the internal bond angle (


) forces the external bond angle (

) to expand to approximately

, significantly wider than the tetrahedral ideal (

).
  • Vector Fixation: This widening forces the two geminal substituents apart, locking them into a specific vector relative to the ring plane. This is critical for orienting pharmacophores in a precise 3D arrangement to match protein binding pockets.[2]

  • Peptide Isosteres: The 1-aminocyclopropanecarboxylic acid (Ac3c) moiety is a classic example, used to constrain peptide backbones into

    
    -turns or 
    
    
    
    -helices.
Metabolic Stability & Bioisosterism[4]
  • Blocking Metabolic Hotspots: The cyclopropane ring is often employed to replace a gem-dimethyl group or a methylene linker that is susceptible to Cytochrome P450-mediated oxidation. The C-H bonds of the cyclopropane ring possess significant

    
    -character (approx.[2] 
    
    
    
    hybridization), making them stronger (
    
    
    kcal/mol) and more acidic, but generally less prone to hydrogen atom abstraction (HAT) compared to standard alkyl chains.
  • Lipophilicity Modulation: While adding carbon usually increases

    
    , the compact nature of the cyclopropane ring often results in a lower lipophilicity penalty compared to an equivalent acyclic propyl or isopropyl chain, improving Ligand Efficiency (LE).
    
Comparison: Gem-Dimethyl vs. 1,1-Cyclopropane
FeatureGem-Dimethyl (

)
1,1-Cyclopropane (

)
Bond Angle (External)


Conformational Freedom Rotatable (restricted)Rigid (Locked)
Metabolic Liability

-oxidation of methyls
Ring opening (rare), generally stable
Electronic Effect Inductive donor (+I)

-donor capability (Walsh orbitals)

Synthetic Methodologies: The "How-To"

Constructing the quaternary center of a 1,1-disubstituted cyclopropane is synthetically demanding due to steric strain. Three primary routes dominate the field.[2]

Route A: Double Alkylation of Active Methylenes
  • Mechanism: Sequential alkylation of an active methylene (e.g., malonate, cyanoester) with 1,2-dibromoethane or 1-bromo-2-chloroethane.

  • Pros: Scalable, uses inexpensive commodity chemicals.

  • Cons: Limited to electron-withdrawing groups (EWGs); requires strong bases (NaH, KOtBu) which may not tolerate sensitive functionality.

Route B: The Kulinkovich-Szymoniak Reaction
  • Mechanism: Titanium-mediated reductive coupling of a nitrile with a Grignard reagent.[3] This is the gold standard for accessing primary 1-aminocyclopropanes (a privileged drug motif).

  • Key Intermediate: Titanacyclopropane species acts as a 1,2-dicarbanion equivalent.

  • Pros: Direct access to amines from nitriles; tolerant of many functional groups.[2]

Route C: Transition-Metal Catalyzed Cyclopropanation
  • Mechanism: Reaction of a diazo compound with a 1,1-disubstituted alkene (difficult) or carbenoid insertion.

  • Modern Variant: Pd-catalyzed C(sp3)-H activation of gem-dimethyl groups (Yu, Science 2006).[4]

  • Pros: High enantioselectivity possible with chiral ligands.[2]

Visualization: Synthetic Decision Matrix

SynthesisDecision Start Target: 1,1-Disubstituted Cyclopropane Q1 What is the key functional group? Start->Q1 Amine Primary Amine (-NH2) Q1->Amine Target is Acid Carboxylic Acid / Ester Q1->Acid Target is Aryl Aryl / Alkyl Scaffold Q1->Aryl Target is Route1 Kulinkovich-Szymoniak (Nitrile + Grignard + Ti(OiPr)4) Amine->Route1 Most Direct Route Route2 Double Alkylation (Malonate + 1,2-dibromoethane) Acid->Route2 Scalable Route Route3 Carbenoid Addition (Simmons-Smith or Diazo) Aryl->Route3 If Alkene Available Product1 Product1 Route1->Product1 Yields 1-Substituted Cyclopropylamine

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired functional handle.

Case Studies in Drug Discovery

Montelukast (Singulair)
  • Indication: Asthma / Allergic Rhinitis.[2]

  • Structure: Contains a 1,1-disubstituted cyclopropane linking a styryl-quinoline tail and a carboxymethyl arm.

  • Role: The cyclopropane acts as a rigid spacer that directs the hydrophobic tail into the Cysteinyl Leukotriene Receptor 1 (CysLT1) pocket while orienting the polar carboxylate for ionic interaction.

Lumacaftor (VX-809)
  • Indication: Cystic Fibrosis (CFTR Corrector).[2]

  • Structure: Features a cyclopropane-1-carboxylic acid moiety substituted with a fluorinated benzodioxole.

  • Role: The 1,1-disubstitution creates a "kink" in the molecule, critical for correcting the folding of the F508del-CFTR protein. The rigidity prevents the collapse of the molecule into a non-productive conformation.[2]

Experimental Protocol: Synthesis of 1-Arylcyclopropylamine

Method: Kulinkovich-Szymoniak Reaction (Modified) Objective: Synthesis of 1-phenylcyclopropanamine from benzonitrile. Rationale: This protocol is chosen because 1-arylcyclopropylamines are difficult to synthesize via alkylation due to the high basicity required to deprotonate


-aminonitriles.[2] The Titanium-mediated route is superior.[2]
Materials
  • Benzonitrile (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in Et2O, 2.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.1 equiv)
    
  • Boron trifluoride etherate (

    
    ) (2.0 equiv)
    
  • Dry Diethyl ether (

    
    ) or THF
    
  • Inert atmosphere (

    
     or Ar)
    
Step-by-Step Methodology
  • Catalyst Preparation (In Situ):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under inert atmosphere.

    • Charge with Benzonitrile (10 mmol) and dry

      
        (50 mL).[2]
      
    • Add

      
        (11 mmol) via syringe.[2] The solution typically turns yellow.[2]
      
  • Grignard Addition (The Critical Step):

    • Cool the reaction mixture to

      
       (dry ice/acetone bath).
      
    • Add EtMgBr (22 mmol) dropwise over 30 minutes.

    • Note: The color will change from yellow to dark brown/black, indicating the formation of the titanacyclopropane species.

    • Allow the mixture to warm to room temperature (RT) naturally and stir for 1 hour.

  • Lewis Acid Activation:

    • Add

      
        (20 mmol) dropwise.
      
    • Mechanistic Insight: The Lewis acid facilitates the ring closure from the azatitanacyclopentane intermediate to the cyclopropylamine.[2]

    • Stir at RT for 1-2 hours.

  • Quench and Workup:

    • Cool the mixture to

      
      .
      
    • Cautiously quench with 10% aqueous NaOH (20 mL) followed by water.[2]

    • Filter the resulting slurry through a pad of Celite to remove titanium salts.[2] Wash the pad with

      
      .[2]
      
    • Extract the aqueous layer with

      
       (3 x 30 mL).[2]
      
  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Purify the crude amine via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or flash column chromatography (DCM/MeOH/NH3).

References

  • Kulinkovich, O. G., et al. (1989). Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium alkoxides.[2][5][6] Synthesis of cyclopropanols.[2][5][7] Zhurnal Organicheskoi Khimii.

  • Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[2][3]Chemical Communications.[2]

  • Wiedemann, S., et al. (2003).[3] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl Cyanides.[3]Organic Letters.

  • Gagnon, A., et al. (2008).[8] Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl and Heterocyclic Halides.[2][8]Journal of Organic Chemistry.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[2][9]Journal of Medicinal Chemistry.

  • Barnes, P., et al. (2014). Discovery of Lumacaftor (VX-809).Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: Thiol-Ene Click Chemistry with Cyclopropyl Methanethiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for implementing thiol-ene click chemistry using cyclopropyl methanethiol (CPMT) and its derivatives. It addresses the specific mechanistic challenges posed by the cyclopropyl moiety—specifically the preservation of ring integrity against radical-induced opening—and provides validated protocols for both radical-mediated and nucleophilic pathways.

Executive Summary & Scientific Rationale

The cyclopropyl group is a prized motif in medicinal chemistry, acting as a bioisostere for isopropyl or phenyl groups while imparting metabolic stability and conformational restriction.[1] However, introducing this strained ring (


 strain energy) into complex scaffolds is often synthetically arduous.

Thiol-ene click chemistry offers a robust solution, allowing the late-stage introduction of cyclopropyl methanethiol (CPMT) moieties. The critical challenge in this application is the "Cyclopropylcarbinyl Radical Clock" . In standard radical chemistry, a carbon-centered radical adjacent to a cyclopropyl ring rearranges rapidly (


) to a homoallylic alkene, destroying the ring.

Key Technical Insight: In thiol-ene reactions using CPMT (


), the propagating radical species is a thiyl radical  (

), not a carbon radical. Thiyl radicals are electronically distinct and do not trigger the ring-opening rearrangement characteristic of their carbon analogs. Therefore, radical-mediated thiol-ene ligation is viable for CPMT, provided the alkene partner does not generate a radical that can back-bite or rearrange.

This guide details two orthogonal protocols to ensure ring preservation and high yields.

Mechanistic Pathways & Ring Stability

Understanding the mechanism is vital for selecting the correct protocol for your substrate.

Pathway A: Radical-Mediated Addition (The "Fast" Route)
  • Initiation: Photoinitiator (e.g., DMPA, LAP) + UV light

    
     Radicals.
    
  • Propagation: The thiyl radical adds to the alkene (Anti-Markovnikov).[2]

  • Risk Profile: Low. The cyclopropyl ring is insulated from the radical center by the sulfur atom.

  • Best For: Unactivated alkenes, polymerization, surface functionalization.

Pathway B: Nucleophilic Michael Addition (The "Sensitive" Route)
  • Catalysis: Base-catalyzed (e.g.,

    
    , DBU) or Nucleophilic (phosphine).
    
  • Mechanism: Thiolate anion (

    
    ) attacks an electron-deficient alkene.
    
  • Risk Profile: Zero. No radical intermediates exist to threaten the strained ring.

  • Best For: Electron-deficient alkenes (acrylates, maleimides), protein conjugation.

Visualizing the Pathways

The following diagram contrasts the two cycles, highlighting the stability of the cyclopropyl motif in the thiyl radical state.

ThiolEneMechanism cluster_radical Pathway A: Radical Cycle (UV/Initiator) cluster_anionic Pathway B: Anionic Cycle (Base/Michael) Start Cyclopropyl Methanethiol (R-SH) ThiylRad Thiyl Radical (R-S•) *Ring Stable* Start->ThiylRad H-abstraction Thiolate Thiolate Anion (R-S⁻) Start->Thiolate Deprotonation Alkene Alkene Substrate (C=C) CRad Carbon Radical (R-S-C-C•) ThiylRad->CRad + Alkene ProductRad Thioether Product CRad->ProductRad + R-SH (H-transfer) ProductRad->ThiylRad Enolate Carbanion/Enolate (R-S-C-C⁻) Thiolate->Enolate + Activated Alkene ProductAn Thioether Product Enolate->ProductAn + Proton Source

Caption: Mechanistic comparison showing the Thiyl Radical (Red) and Thiolate Anion (Green) pathways. Note that the cyclopropyl ring remains intact in the thiyl radical state.

Experimental Protocols

General Safety: Stench Management

Cyclopropyl methanethiol has a potent, garlic-like odor with a low detection threshold.

  • Containment: All weighing and reactions must occur in a fume hood.

  • Quenching: Prepare a "Bleach Bath" (10% sodium hypochlorite) to submerge all glassware and syringe needles immediately after use. This oxidizes the thiol to odorless sulfonate.

Protocol A: Photo-Initiated Radical Ligation

Target: Reaction of CPMT with 1-octene (Model System) or Allyl-functionalized Polymer.

Materials:

  • Cyclopropyl methanethiol (1.2 equiv)

  • Alkene substrate (1.0 equiv)[3]

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1-5 mol%)

  • Solvent: DCM, THF, or Methanol (degassed)

  • Light Source: UV lamp (365 nm, ~10 mW/cm²)

Step-by-Step:

  • Preparation: In a quartz vial or clear glass vial, dissolve the alkene (1.0 mmol) and DMPA (0.05 mmol) in degassed solvent (2 mL).

  • Thiol Addition: Add cyclopropyl methanethiol (1.2 mmol) via syringe. Cap tightly.

    • Note: Excess thiol drives the reaction to completion and compensates for disulfide formation.

  • Irradiation: Irradiate the mixture at 365 nm for 10–30 minutes at room temperature.

    • Monitoring: Track disappearance of the alkene peak (

      
      ) via 
      
      
      
      -NMR.
  • Workup:

    • Evaporate solvent under reduced pressure.

    • Purification: If excess thiol remains, wash with

      
       (rapidly) or remove via high-vacuum if the product is non-volatile. Flash chromatography (Hexane/EtOAc) is standard.
      
Protocol B: Base-Catalyzed Thiol-Michael Addition

Target: Reaction of CPMT with


-substituted Maleimide or Acrylate.

Materials:

  • Cyclopropyl methanethiol (1.05 equiv)

  • Activated Alkene (Maleimide/Acrylate) (1.0 equiv)

  • Catalyst: Triethylamine (

    
    ) or catalytic Hexylamine (1-5 mol%)
    
  • Solvent: DCM, Chloroform, or DMF

Step-by-Step:

  • Setup: Dissolve the activated alkene (1.0 mmol) in solvent (2 mL).

  • Catalyst: Add

    
     (0.05 mmol).
    
  • Initiation: Add cyclopropyl methanethiol (1.05 mmol) dropwise.

    • Observation: The reaction is often exothermic and instantaneous.

  • Incubation: Stir for 15–60 minutes at room temperature.

  • Workup:

    • Wash organic layer with

      
       (to remove base) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Yield: Typically >95% with no chromatographic purification required ("Click" efficiency).

Data Analysis & Troubleshooting

Expected NMR Signatures

Verification of the product relies on identifying the specific shifts of the cyclopropyl-methyl-thioether linkage.

MoietyProton (

) Shift
MultiplicityNotes
Cyclopropyl Ring (

)

MultipletDistinctive high-field signals.
Cyclopropyl Ring (

)

MultipletShielded methine.

-Cyclopropyl

Doublet (

)
Diagnostic of the specific CPMT linkage.

-Alkyle

TripletThe newly formed bond.
Troubleshooting Guide
ProblemProbable CauseSolution
Low Conversion (Radical) Oxygen inhibitionDegas solvents thoroughly (

sparge for 15 min). Oxygen quenches thiyl radicals.
Ring Opening Products Alkene is a "Vinylcyclopropane"If the alkene also has a cyclopropyl group adjacent to the double bond, radical opening is unavoidable. Switch to Protocol B (Anionic).
Disulfide Byproduct Oxidation of thiolUse fresh thiol. Add a reducing agent (TCEP) if compatible, or use excess thiol.
Polymer Crosslinking Di-functional impuritiesEnsure the alkene is strictly mono-functional if linear modification is desired.

Applications & Case Studies

Lipid Mimetics

Thiol-yne and thiol-ene reactions are used to synthesize functional lipid mimetics.[4] CPMT can be "clicked" onto polyunsaturated fatty acid scaffolds to introduce metabolic roadblocks, extending the half-life of the lipid in vivo by blocking


-oxidation sites.
Peptide Stapling

Cysteine residues in peptides can be reacted with bis-alkene linkers. Alternatively, a dehydroalanine residue in a peptide can serve as the Michael acceptor for CPMT, installing the cyclopropyl group post-translationally to probe receptor binding pocket constraints.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

  • Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry. Angewandte Chemie. Link

  • Schlegel, H. B., et al. (1996). Ab Initio Molecular Orbital Calculations of Ring Opening of Cyclopropylcarbinyl Radicals. Journal of Physical Chemistry. Link

  • Northrop, B. H., & Coffey, R. N. (2012). Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society. Link

  • BenchChem Application Note. (2025). Scale-Up Synthesis of Cyclopropanethiol for Industrial Applications. Link

Sources

Troubleshooting & Optimization

Preventing oxidation of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol to disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminothiol Stability & Handling Topic: Preventing Oxidation of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol Document ID: TSC-AMTH-0042 Status: Active

Executive Summary

You are encountering stability issues with [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol (referred to herein as Target-SH ). This molecule exhibits accelerated oxidative dimerization to its disulfide form due to a structural feature known as "Internal Base Catalysis," exacerbated by the gem-disubstituted cyclopropane ring.

This guide provides the mechanistic root cause and a validated rescue/prevention protocol.

Module 1: The Chemistry of Degradation

Q: Why does this specific thiol oxidize faster than standard mercaptans?

A: The instability is intrinsic to the molecule's architecture. Two factors conspire to lower the activation energy for oxidation:

  • Intramolecular General Base Catalysis: The tertiary amine (dimethylamino group) acts as an internal base. It accepts a proton from the neighboring thiol (-SH), lowering the pKa of the thiol and generating a thiolate anion (

    
    ) even at neutral pH. The thiolate is the reactive species that attacks oxygen or other disulfide bonds.
    
  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The cyclopropane ring imposes a rigid bond angle (

    
    ). The two methylene arms (-CH2-SH and -CH2-NMe2) attached to the same carbon (C1) are forced into close proximity by steric repulsion from the ring. This pre-organizes the molecule into a cyclic transition state, dramatically accelerating the deprotonation and subsequent dimerization.
    

Visualizing the Mechanism The diagram below illustrates how the internal amine facilitates the formation of the reactive thiolate species.

OxidationMechanism cluster_0 Step 1: Pre-organization cluster_1 Step 2: Internal Catalysis cluster_2 Step 3: Oxidation Mol_Neutral Neutral Target-SH (Close Proximity) TS H-Bond Transition State (6-Membered Ring) Mol_Neutral->TS Thorpe-Ingold Effect Thiolate Reactive Thiolate (RS- ... HN+) TS->Thiolate Proton Transfer (Fast) Disulfide Disulfide Dimer (Irreversible w/o Reductant) Thiolate->Disulfide + O2 (Air) + Trace Metals

Figure 1: The "Internal Base" mechanism where the neighboring amine facilitates rapid oxidation.

Module 2: Storage & Handling Guidelines

Q: How should I store the neat material to prevent degradation?

A: Never store Target-SH as a free base. It must be stored as a salt.

  • The Fix: Convert the free base to the Hydrochloride (HCl) Salt .

  • The Logic: Protonating the tertiary amine (

    
    ) removes its lone pair. Without the lone pair, it cannot act as a base to deprotonate the thiol. This effectively "switches off" the catalytic oxidation mechanism.
    

Storage Protocol:

  • Form: HCl Salt (Solid).

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).

  • Temperature: -20°C or -80°C.

  • Container: Amber glass (light can initiate radical oxidation) with a Teflon-lined cap, sealed with Parafilm.

Module 3: Reaction Optimization

Q: I need to use the free base for a nucleophilic substitution. How do I prevent dimerization during the reaction?

A: You must use a non-thiol reducing agent that is active at acidic/neutral pH. The industry standard for this application is TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).[1]

Comparison of Reducing Agents

FeatureTCEP-HCl (Recommended)DTT (Avoid)Beta-Mercaptoethanol
Mechanism Phosphine attack (Irreversible)Thiol-Disulfide Exchange (Equilibrium)Thiol-Disulfide Exchange
Odor OdorlessStrong "Rotten Egg"Strong Stench
Stability Resistant to air oxidationOxidizes rapidly in airOxidizes rapidly
pH Range Effective pH 1.5 – 8.5Requires pH > 7.5Requires pH > 8.0
Risk None (No thiols to scramble)High (Can form mixed disulfides)High (Mixed disulfides)

Protocol: Coupling Reaction with Target-SH Use this workflow when reacting Target-SH with alkyl halides or Michael acceptors.

  • Solvent Prep: Degas all solvents (MeOH, DMF, or DCM) by sparging with Argon for 15 minutes.

  • Buffer/Base: If a base is required for the reaction, add it last.

  • The "Scavenger" Step: Add 1.1 equivalents of TCEP-HCl relative to the thiol.

    • Note: TCEP-HCl is acidic.[2] If your reaction is pH-sensitive, neutralize the TCEP with a stoichiometric amount of base before adding the thiol.

  • Addition: Add the Target-SH (HCl salt) to the mixture under Argon.

Visualizing the Safe Workflow

Workflow Start Start: Target-SH (HCl Salt) Solvent Degas Solvent (Ar/N2) 15-20 mins Start->Solvent Reductant Add TCEP-HCl (1.1 eq) (Prevents in-situ oxidation) Solvent->Reductant Reactant Add Electrophile (Alkyl Halide/Maleimide) Reductant->Reactant Warning CRITICAL: Do not use DTT (Avoids mixed disulfides) Reductant->Warning Base Add Base (Dropwise) Only if necessary Reactant->Base Initiate Reaction

Figure 2: Step-by-step workflow for using Target-SH in synthesis.

Module 4: Rescue Protocols (Troubleshooting)

Q: My sample has already turned into a white solid or viscous oil (Disulfide). Can I save it?

A: Yes. The disulfide bond is reversible.[3][4]

The Rescue Protocol:

  • Dissolve: Dissolve the oxidized material in a mixture of Water/Acetonitrile (1:1).

  • Reduce: Add 1.5 equivalents of TCEP-HCl .

  • Incubate: Stir at Room Temperature for 30 minutes. (TCEP works fast).[5]

  • Verify: Check by LC-MS. You should see the mass shift from

    
     back to 
    
    
    
    .
  • Purify:

    • Option A (Acidic Prep-HPLC): Inject directly.[6] TCEP does not interfere with most reverse-phase chromatography.

    • Option B (Extraction): Acidify to pH 2 (to protonate the amine), wash with ether (removes non-basic impurities), then basify to pH 8 and rapidly extract into DCM under Argon. Immediately re-acidify the organic layer with HCl in Dioxane to precipitate the stable salt.

References

  • Thermo Fisher Scientific. TCEP Hydrochloride Technical Bulletin. (Detailed kinetics of phosphine-based reduction vs. thiols).

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry, 56(8), 2648-2650. (The foundational paper establishing TCEP's superiority in aqueous/acidic conditions).

  • Sigma-Aldrich. Technical Guide: Handling and Storage of Thiols and Disulfides.

  • Cleland, W. W. (1964). "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry, 3(4), 480–482. (Provided for context on why DTT requires higher pH, making it unsuitable for this specific base-sensitive application).

Sources

Technical Support Center: Solubility Optimization for Cyclopropyl Aminothiol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Cyclopropyl aminothiols present a unique "solubility paradox" in organic synthesis. While the cyclopropyl group contributes significant lipophilicity (


 for the ring), the simultaneous presence of a basic amine and an acidic thiol creates high polarity and zwitterionic potential.

The Three Primary Failure Modes:

  • The Zwitterionic Trap: In neutral media, the amine protonates the thiol (

    
    ), creating an internal salt that is insoluble in non-polar solvents (DCM, Toluene) and poorly soluble in water due to the lipophilic cyclopropyl ring.
    
  • The Disulfide Wall: Rapid oxidative dimerization forms disulfides (

    
    ), which often precipitate as "brick dust"—highly crystalline solids insoluble in both aqueous and organic media.
    
  • The Salt Mismatch: HCl salts are often used for stability but are completely insoluble in the ethereal or chlorinated solvents required for subsequent coupling reactions.

This guide provides the diagnostic logic and protocols to resolve these specific solubility bottlenecks.

Diagnostic Logic: Why is it Insoluble?

Before adding solvent, you must identify the chemical state of your intermediate. Use this decision tree to select the correct protocol.

Solubility_Diagnostics Start Material is Insoluble Check_Ox Check Oxidation State (Ellman's Test or MS) Start->Check_Ox Is_Disulfide Result: Disulfide (Dimer) Check_Ox->Is_Disulfide MS shows 2M-2 Is_Monomer Result: Monomer (Thiol) Check_Ox->Is_Monomer MS shows M+1 Action_Red Protocol A: Reductive Solubilization (TCEP/DTT) Is_Disulfide->Action_Red Check_Form Check Salt Form Is_Monomer->Check_Form Is_HCl HCl/TFA Salt Check_Form->Is_HCl Is_Zwitter Free Base/Zwitterion Check_Form->Is_Zwitter Action_Base Protocol B: Biphasic Free-Basing Is_HCl->Action_Base Need Organic Sol. Action_Polar Protocol C: Dipolar/Fluorinated Solvent Switch Is_Zwitter->Action_Polar Aggregation Issue

Figure 1: Diagnostic workflow for identifying the chemical cause of insolubility. Blue nodes represent decision points; Black nodes represent corrective protocols.

Solubility Matrix & Solvent Selection

Do not rely on "like dissolves like" for this class of molecules. Use the matrix below to match the solvent system to the ionic state of the aminothiol.

Chemical StateSolubility ProfileRecommended Solvent SystemMechanism of Action
HCl Salt (

)
Polar/IonicMeOH , Water , DMSO High dielectric constant dissociates ion pairs.
Free Base (

)
LipophilicDCM , THF , EtOAc Soluble only if zwitterion formation is suppressed.
Zwitterion (

)
IntractableHFIP , TFE , Formic Acid Fluorinated alcohols disrupt intermolecular H-bonds [1].
Disulfide (

)
"Brick Dust"TFA , DMF + 5% DTT Requires chemical reduction (bond breaking) to dissolve.

Experimental Protocols

Protocol A: Reductive Solubilization (Breaking Disulfides)

Use this when your material has precipitated as a white solid and Mass Spec indicates a dimer (


).

The Science: Disulfides of cyclopropyl aminothiols pack efficiently due to the rigid ring. Simple heating often fails. You must chemically cleave the S-S bond using TCEP (Tris(2-carboxyethyl)phosphine), which is superior to DTT as it works over a wider pH range (1.5–9.0) and is irreversible [2].[1][2]

Steps:

  • Suspend the insoluble material (1.0 eq) in MeOH/Water (9:1) or DMF/Water (9:1) .

  • Add TCEP·HCl (1.2 eq).

  • Adjust pH to ~4–5 (TCEP is acidic; partial neutralization helps kinetics but avoid basic pH to prevent re-oxidation).

  • Agitate for 15–30 minutes. The suspension should clear as the monomer forms.

  • Direct Use: If the downstream reaction tolerates phosphines, use the solution immediately.

  • Isolation: If removal is needed, acidify to pH 2, wash with DCM (removes non-polar impurities), then lyophilize.

Protocol B: Biphasic Free-Basing (Salt to Organic)

Use this when you have the HCl salt but need the amine dissolved in DCM or Toluene for acylation or alkylation.

The Science: You cannot simply add base to the organic layer; the salt won't dissolve to react. You must perform an extractive phase transfer.

Steps:

  • Dissolve the Aminothiol·HCl salt in the minimum volume of degassed water (critical to prevent oxidation).

  • Overlay with DCM (Dichloromethane) or 2-MeTHF .

  • Cool to 0°C.

  • Slowly add saturated

    
      or 1M NaOH  to the aqueous layer while stirring vigorously.
    
    • Target pH: 9–10 (ensures amine is

      
       and thiol is 
      
      
      
      or
      
      
      ).
  • Separate layers immediately.

  • Dry the organic layer with

    
     and use immediately .
    
    • Warning: Free aminothiols in solution oxidize to disulfides within minutes/hours if exposed to air.

Protocol C: Phase Transfer Catalysis (The "Greasy Ion" Approach)

Use this for alkylation reactions where the aminothiol must remain reactive but the electrophile is only soluble in non-polar solvents.

The Science: Instead of struggling to dissolve the thiolate in DCM, use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB). The quaternary ammonium cation pairs with the thiolate anion, creating a lipophilic ion pair that shuttles into the organic phase [3].

PTC_Mechanism cluster_aq Aqueous Phase (Base) cluster_org Organic Phase (DCM/Tol) Thiol R-S⁻ (Thiolate) Pair_aq [Q⁺ R-S⁻] Thiol->Pair_aq + Q⁺ Q_aq Q⁺ (Catalyst) Pair_org [Q⁺ R-S⁻] Pair_aq->Pair_org Phase Transfer Elec R'-X (Electrophile) Product R-S-R' Q_org Q⁺ X⁻ Product->Q_org Release Q⁺X⁻ Q_org->Q_aq Recycle Pair_org->Product + R'-X

Figure 2: Phase Transfer Catalysis mechanism. The catalyst (Q+) shuttles the insoluble thiolate into the organic phase for reaction.

Steps:

  • Dissolve electrophile in Toluene or DCM .

  • Dissolve Aminothiol·HCl in Water (or use solid if using solid-liquid PTC).

  • Add TBAB (5–10 mol%).

  • Add inorganic base (

    
      or NaOH ).
    
  • Stir vigorously. The reaction occurs in the organic phase as the catalyst shuttles the thiolate.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) as a solvent for cyclopropyl amines? A: Proceed with Caution. While DCM is a standard solvent, secondary and primary amines can react with DCM over time (or under reflux) to form aminal byproducts or quaternary ammonium salts (N-alkylation), a reaction known to be exothermic and potentially dangerous in sealed systems [4]. For prolonged storage or high-temperature reactions, switch to Chloroform or 1,2-Dichloroethane , or better yet, 2-MeTHF .

Q: My aminothiol is an oil that turned into a solid overnight. Is it ruined? A: It has likely oxidized to the disulfide. It is not "ruined" but it is now chemically different. Refer to Protocol A (Reductive Solubilization) to revert it to the monomer. To prevent this, store free-base aminothiols under Argon at -20°C, ideally as a dilute solution in degassed solvent rather than neat oil.

Q: Why does adding water precipitate my product from DMF? A: Cyclopropyl groups are highly lipophilic. While the polar amine/thiol handles dissolve in DMF, the addition of water increases the polarity of the bulk solvent, forcing the hydrophobic cyclopropyl core to aggregate (the "Hydrophobic Effect"). If you need to precipitate it, this is a feature. If you need it soluble, avoid water/DMF mixtures; try MeOH or Acetonitrile/Water blends instead.

Q: I need to protect the thiol to improve solubility. Which group is best? A: For solubility improvement, the Trityl (Trt) group is excellent. It adds significant lipophilicity, making the molecule soluble in standard organic solvents (DCM, EtOAc) and preventing disulfide formation. It is removed easily with TFA/Silanes.

References

  • Hirano, A., et al. (2021).[3] "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules. Link

  • Thermo Fisher Scientific. "TCEP[1][4][5][6][7][8][9]·HCl Product Information and Protocols." Link

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link

  • Aidic. "Thermal Stability of Amine Compounds and Dichloromethane." Chemical Engineering Transactions. Link

Sources

Technical Support Center: Optimizing Coupling of Sterically Hindered Cyclopropyl Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Low yields and catalyst deactivation in C–S coupling of bulky cyclopropyl thiols.

Executive Summary: The "Deceptive" Substrate

Cyclopropyl thiols present a unique "Steric-Electronic Mismatch" in cross-coupling. Electronically, the sulfur is a potent nucleophile (soft base). However, the cyclopropyl ring creates a significant steric cone angle (approx. 135°–145° depending on substitution), which obstructs the metal center during transmetallation.

Furthermore, thiols are notorious catalyst poisons.[1] They bind irreversibly to open coordination sites on Palladium, forming stable, unreactive bridging thiolate complexes (


).

This guide replaces standard protocols with high-activity systems designed to:

  • Break the Resting State: Use bulky ligands to destabilize the bridged Pd-thiolate dimer.

  • Prevent Homocoupling: Suppress disulfide formation which consumes the starting material.

  • Preserve the Ring: Avoid radical pathways that trigger cyclopropyl ring opening.

Core Protocol: The "Bulky-Rich" System

Do not use standard ligands like PPh3 or dppf. They are insufficient for hindering cyclopropyl thiols.

The Gold Standard: Pd/Josiphos or Pd/Xantphos

For sterically hindered secondary thiols (like cyclopropyl), bidentate ligands with a large bite angle and high electron density are required to force reductive elimination.

ComponentRecommendationTechnical Rationale
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ Use Pd(OAc)₂ for cleaner activation; dba can sometimes inhibit reactions with electron-rich ligands.
Ligand (Primary) Josiphos SL-J009-1 (CyPF-tBu)The "Silver Bullet." The extreme steric bulk prevents the formation of unreactive Pd-thiolate bridges.
Ligand (Secondary) Xantphos Excellent alternative. Its wide bite angle (111°) promotes the difficult reductive elimination step.
Base LiHMDS or Cs₂CO₃ LiHMDS (soluble) is preferred for rapid deprotonation. Cs₂CO₃ is better if functional group tolerance is an issue.
Solvent Dioxane or Toluene Non-polar solvents often reduce catalyst poisoning compared to DMF/DMSO in this specific transformation.
Additive Zn Dust (0.5 equiv) CRITICAL: Reduces in-situ formed disulfides back to thiols, maintaining the active nucleophile concentration.
Step-by-Step Workflow
  • Glovebox/Schlenk: Charge a vial with Pd(OAc)₂ (2–5 mol%) and Ligand (4–6 mol%).

  • Solvent A: Add anhydrous Dioxane (0.5 mL). Stir at RT for 10 mins to form the active catalyst (L-Pd-OAc). Solution should turn orange/red.

  • Substrates: Add Aryl Halide (1.0 equiv), Cyclopropyl Thiol (1.2 equiv), and Base (1.5 equiv).

  • The "Zinc Trick": Add Zn dust (0.5 equiv) if the thiol is prone to oxidation.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite (removes Zn/Pd). Wash with EtOAc.

Troubleshooting & Diagnostics (FAQ)

Q1: My conversion is stuck at <10%. The starting material is untouched.

Diagnosis: Catalyst Poisoning (The "Resting State" Trap). Mechanism: The cyclopropyl thiol has displaced your ligand, forming a stable


 species that cannot undergo oxidative addition.
Solution: 
  • Switch Ligand: Move to Mor-DalPhos or Josiphos . These are too bulky to allow the formation of the bridged dimer.

  • Increase Temp: Raise to 110°C to overcome the activation energy of the resting state.

  • Check Pre-activation: Ensure you stir Pd and Ligand before adding the thiol. If you add thiol to "naked" Pd, it will poison the metal immediately.

Q2: I see 50% conversion, but the major product is the Disulfide (R-S-S-R).

Diagnosis: Oxidative Homocoupling. Mechanism: Trace oxygen or metal-catalyzed oxidation is consuming your nucleophile. Solution:

  • Degas Rigorously: Sparge solvent with Argon for 20 mins.

  • Add Reductant: Add Zn dust (0.5 equiv) or TCEP (trace) . This reduces the disulfide back to the thiol in situ, feeding it back into the catalytic cycle.

  • Slow Addition: Add the thiol via syringe pump over 2 hours to keep its instantaneous concentration low relative to the catalyst.

Q3: The Cyclopropyl ring opened (I see linear allyl sulfides).

Diagnosis: Radical Pathway Activation. Mechanism: You likely used a condition that promotes Single Electron Transfer (SET), or the reaction medium is too acidic. Solution:

  • Avoid Photoredox/Ni: Stick to Pd(0)/Pd(II) cycles which are strictly 2-electron processes.

  • Base Strength: Ensure the base is strong enough to keep the thiol deprotonated (Thiolate). Free thiols can undergo radical hydrogen abstraction more easily than thiolates.

Visualizing the Solution

Decision Tree: Ligand Selection for Hindered Thiols

LigandSelection Start Start: Select Ligand for Cyclopropyl Thiol Coupling SubstrateType Is the Aryl Halide Sterically Hindered? Start->SubstrateType HinderedYes Yes (e.g., ortho-substituents) SubstrateType->HinderedYes High Sterics HinderedNo No (para/meta-substituents) SubstrateType->HinderedNo Moderate Sterics Josiphos Recommendation: Josiphos (CyPF-tBu) (Prevents Poisoning) HinderedYes->Josiphos Failure Still Low Yield? Josiphos->Failure If fails Xantphos Recommendation: Xantphos (Promotes Reductive Elim.) HinderedNo->Xantphos Xantphos->Failure If fails AltMetal Switch Metal: Ni(cod)2 + DPEphos (Smaller metal radius) Failure->AltMetal

Figure 1: Strategic selection of ligand systems based on steric demand. Josiphos is the primary recommendation for maximum hindrance tolerance.

Mechanism: The "Zinc" Rescue Cycle

ZincCycle Thiol R-SH (Cyclopropyl Thiol) Thiolate R-S⁻ (Active Nucleophile) Thiol->Thiolate Base Disulfide R-S-S-R (Dead End Byproduct) Thiolate->Disulfide Oxidation (O2/Metal) Product Ar-S-R (Coupled Product) Thiolate->Product Pd Catalyst Disulfide->Thiolate Zn Dust (Reduction)

Figure 2: The role of Zinc dust. It acts as a reservoir management system, recycling the "dead" disulfide byproduct back into the active thiolate species.

References & Authority

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols.J. Org.[2][3][4] Chem.

    • Relevance: Establishes the Pd/Josiphos system as the benchmark for hindered substrates.

  • Stradiotto, M., et al. (2010). Mor-DalPhos: A Ligand for the Palladium-Catalyzed Cross-Coupling of Ammonia and Hindered Amines (and Thiols).Angew. Chem. Int. Ed.

    • Relevance: Validates the use of DalPhos ligands for extremely bulky nucleophiles.

  • Lindenmaier, I., et al. (2024). Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols.ChemRxiv.

    • Relevance: Provides the Nickel-based alternative (Ni/DPEphos) if Palladium fails due to steric congestion.

  • Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate).[4]J. Org.[2][3][4] Chem.

    • Relevance: Describes the use of Indium reagents to mitigate thiol toxicity to the catalyst.

    • [4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol. As a molecule combining a sterically constrained cyclopropyl ring with a flexible dimethylaminomethyl sidechain and a reactive methanethiol group, its structural elucidation presents a compelling case study for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of spectral data, offering a rationale for experimental choices and a comparative analysis with alternative analytical techniques, grounded in established principles of NMR spectroscopy.

The Structural Challenge: A Multifaceted Molecule

methyl]cyclopropyl]methanethiol is a fascinating molecule for NMR analysis due to the unique interplay of its functional groups. The rigid cyclopropyl ring introduces distinct diastereotopic protons, while the electron-donating dimethylamino group and the sulfur-containing methanethiol moiety significantly influence the electronic environment and, consequently, the chemical shifts of nearby nuclei. Understanding these interactions is paramount for unambiguous spectral assignment and structural confirmation.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit several key features. The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is a common starting point, but for observing the exchangeable thiol proton, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) may be more suitable to slow down the exchange rate.[1][2]

Expected ¹H NMR Resonances:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
SH (Thiol)1.0 - 2.0Triplet (t)The thiol proton's chemical shift is highly variable and dependent on solvent and concentration.[3] It is expected to couple with the adjacent methylene protons.
CH₂-SH (Methylene)2.5 - 2.8Doublet (d)These protons are adjacent to the electron-withdrawing thiol group, shifting them downfield. They will be split by the thiol proton.
CH₂-N (Methylene)2.3 - 2.6Singlet (s)This methylene group is adjacent to the nitrogen of the dimethylamino group. The signal is expected to be a singlet as there are no adjacent protons.
N(CH₃)₂ (Dimethylamino)2.2 - 2.4Singlet (s)The six protons of the two methyl groups are equivalent and will appear as a sharp singlet.
Cyclopropyl Protons0.3 - 1.0Multiplets (m)The four protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.[4][5] They are shifted significantly upfield due to the ring current effect of the cyclopropane ring.[5]

Experimental Protocol: ¹H NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons like the thiol proton.[2][3][6]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Record the spectrum on a 400 MHz or higher field NMR spectrometer.
  • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  • To confirm the thiol proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The thiol proton signal should disappear or significantly decrease in intensity.[1]

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, will provide a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Resonances:

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Quaternary Cyclopropyl (C-CH₂SH)20 - 30This quaternary carbon is part of the strained cyclopropyl ring and is substituted with two electron-withdrawing groups, which will influence its chemical shift.[7]
CH₂ (Cyclopropyl)10 - 20The two equivalent methylene carbons of the cyclopropyl ring are expected at a relatively upfield position due to the ring's electronic properties.
CH₂-SH25 - 35The carbon attached to the sulfur atom will be deshielded.
CH₂-N55 - 65The carbon adjacent to the nitrogen atom is significantly deshielded.
N(CH₃)₂45 - 55The two equivalent methyl carbons attached to the nitrogen will appear as a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

2. Data Acquisition:

  • Record the spectrum on a 100 MHz or higher frequency NMR spectrometer.
  • Acquire a proton-decoupled ¹³C spectrum. This will result in each unique carbon appearing as a singlet.[8]
  • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a molecule with this level of complexity, 2D NMR experiments are invaluable for confirming the proposed structure.[9][10][11][12]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between the thiol proton and the adjacent methylene protons, as well as complex correlations among the diastereotopic cyclopropyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of each CH₂ and CH₃ group to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbon and piecing together the entire molecular skeleton. For instance, we would expect to see correlations from the protons of the CH₂-N and CH₂-SH groups to the quaternary cyclopropyl carbon.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Key predicted HMBC correlations."

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation in solution, other techniques provide complementary information.[13][14][15]

Technique Strengths Limitations Application to [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol
Mass Spectrometry (MS) High sensitivity, provides accurate molecular weight and elemental composition.[8][14]Provides limited information about stereochemistry and connectivity.[13]Would confirm the molecular formula (C₇H₁₅NS) and could provide fragmentation data to support the proposed structure.
Infrared (IR) Spectroscopy Provides information about the presence of functional groups.Complex spectra can be difficult to interpret fully.Would show characteristic stretches for S-H (thiol), C-N (amine), and C-H bonds.
X-ray Crystallography Provides the definitive 3D structure in the solid state.Requires a suitable single crystal, which can be difficult to grow.If a crystal could be obtained, it would provide an unambiguous confirmation of the connectivity and stereochemistry.

G

"Logical workflow for structural elucidation."

Conclusion

The comprehensive NMR analysis of [1-[(Dimethylamino)methyl]cyclopropyl]methanethiol requires a multi-pronged approach. While 1D ¹H and ¹³C NMR provide the foundational data, advanced 2D techniques like COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of all resonances and the confirmation of the molecular structure. The predicted spectral data presented in this guide, based on established principles of NMR spectroscopy, provide a robust framework for any researcher undertaking the synthesis and characterization of this or structurally related molecules. Integrating NMR data with complementary techniques such as mass spectrometry ensures the highest level of confidence in structural elucidation.

References

  • Patsnap Eureka. (2025, September 22).
  • Amanote Research. Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons.
  • Benchchem. (2025).
  • ACS Publications. (2025, March 6). NMR Based Methods for Metabolites Analysis | Analytical Chemistry.
  • University of Potsdam. Chemical shifts.
  • PMC - NIH. NMR Characterization of RNA Small Molecule Interactions.
  • ResearchGate. 'H chemical shifts for cyclopropyl protons (in | Download Table.
  • Wiley Online Library. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • SpringerLink. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
  • YouTube. (2020, December 4).
  • Reddit. (2023, November 24). Amine protons on NMR : r/OrganicChemistry.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • PubMed. (2009, July 30).
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ESA-IPB.
  • PMC.
  • sites@gsu. (2008, March 25).
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0177148).
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • University of Puget Sound. 13C NMR Chemical Shift Table.
  • PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
  • ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Caltech.
  • MDPI. (2025, January 28).

Sources

Beyond the Thorpe-Ingold Effect: Cyclopropyl vs. Cyclobutyl Aminothiol Linkers in Potency Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of cyclopropyl vs. cyclobutyl aminothiol linkers in drug potency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of Antibody-Drug Conjugates (ADCs) and conformationally constrained pharmacophores, the choice between cyclopropyl and cyclobutyl rings is rarely a trivial bioisosteric swap. It is a binary switch that dictates payload release kinetics , metabolic fate , and intrinsic efficacy .

While cyclopropyl linkers offer superior metabolic stability against oxidative cleavage (CYP450), recent data indicates they may catastrophically fail in self-immolating systems required for ADCs, rendering potent payloads inactive. Conversely, cyclobutyl linkers, with their "puckered" butterfly conformation, often strike the necessary balance between systemic stability and intratumoral release.

This guide analyzes the physicochemical divergence of these two linkers, supported by experimental case studies in PBD (pyrrolobenzodiazepine) dimer conjugates and NMDA receptor modulation.

Physicochemical & Structural Divergence

The fundamental difference in potency stems from the geometric and electronic constraints imposed by the ring size.

FeatureCyclopropyl AminothiolCyclobutyl AminothiolImpact on Potency
Ring Strain ~27.5 kcal/mol~26.5 kcal/molHigh strain in cyclopropyls can accelerate ring-opening or prevent necessary transition states for self-immolation.
Conformation Rigid, Planar (C-C-C)Puckered "Butterfly" (

)
Cyclobutyl's pucker allows "induced fit" adaptability; Cyclopropyl locks rotamers rigidly.
Bond Angles 60° (internuclear)~88° (puckered)Cyclopropyl substituents are eclipsed; Cyclobutyl substituents are staggered.
Amine Basicity (

)
Lower (~8.0–9.0)Higher (~9.0–10.0)Cyclopropyl amines have higher

-character in the N-C bond, reducing basicity and altering lysosomal trapping.
Metabolic Stability High (blocks

-oxidation)
ModerateCyclopropyl is a classic "metabolic blocker" but can form reactive intermediates if the amine is oxidized.
Critical Case Study: ADC Linker Failure vs. Success

The most definitive data comparing these linkers comes from disulfide-linked PBD-dimer ADCs. The objective was to release the cytotoxic payload via disulfide reduction followed by self-immolation.

The Experiment: Researchers compared ADCs containing a cyclopropyl-disulfide linker versus a cyclobutyl-disulfide linker.[1]

  • Target: CD22 (Lymphoma model).

  • Payload: PBD dimer (DNA alkylator).

  • Mechanism: Internalization

    
     Lysosomal reduction (GSH) 
    
    
    
    Linker cleavage
    
    
    Drug release.

The Outcome:

  • Cyclobutyl Linker: Resulted in high in vivo efficacy.[1] The linker successfully cleaved, releasing the active PBD dimer.

  • Cyclopropyl Linker: Resulted in complete inactivity (0% tumor inhibition).

    • Why? Post-reduction, the cyclopropyl thiol catabolite was formed but failed to self-immolate or release the active drug efficiently. The steric and electronic properties of the 3-membered ring stabilized a non-functional metabolite (cyclopropyl thiol-drug adduct) that could not bind DNA.

Visualization: The Catabolic Divergence

The following diagram illustrates the mechanistic bifurcation that leads to the potency difference.

ADC_Catabolism cluster_cyclopropyl Cyclopropyl Linker (Inactive) cluster_cyclobutyl Cyclobutyl Linker (Active) ADC ADC Internalization (Lysosome) Reduction Disulfide Reduction (Glutathione/GILT) ADC->Reduction C_Thiol Cyclopropyl-Thiol Intermediate Reduction->C_Thiol Route A (3-mem ring) B_Thiol Cyclobutyl-Thiol Intermediate Reduction->B_Thiol Route B (4-mem ring) C_Trap STABLE CATABOLITE (Non-Immolating) C_Thiol->C_Trap Steric/Electronic Block C_Fail No DNA Binding (Potency Loss) C_Trap->C_Fail B_Release Self-Immolation (Linker Collapse) B_Thiol->B_Release Spontaneous B_Active Free PBD Dimer (High Potency) B_Release->B_Active

Caption: Mechanistic divergence of PBD-dimer release. The cyclopropyl linker forms a stable, inactive catabolite, whereas the cyclobutyl linker facilitates payload release.

Pharmacophore Modulation: Agonist vs. Antagonist Switching

In small molecule drug design (non-ADC), replacing a cyclopropyl aminothiol/amine with a cyclobutyl equivalent often reverses the biological activity profile due to the change in vector projection.

  • NMDA/Glycine Receptors:

    • Cyclopropyl (ACC): Acts as an Agonist . The rigid 60° angle mimics the bioactive conformation of glycine.

    • Cyclobutyl (ACBC): Acts as an Antagonist . The larger ring volume and puckered geometry sterically clash with the receptor activation site while maintaining binding affinity (

      
      ), effectively blocking the channel.
      

Key Insight: If your lead compound is a cyclopropyl-based agonist and you need to design an antagonist, a ring expansion to cyclobutyl is a high-probability strategy.

Experimental Protocols

To validate the linker choice for your specific payload, the following self-validating workflow is recommended.

A. Synthesis of Linker-Payloads

Note: Aminothiols are prone to oxidation; all steps must be performed under inert atmosphere (Ar/N2).

  • Cyclopropyl Scaffold: Start with 1-aminocyclopropanecarboxylic acid. Reduce the acid to the alcohol, then convert to thiol via Lawesson’s reagent or activation/displacement (thioacetate).

  • Cyclobutyl Scaffold: Start with 1-aminocyclobutanecarboxylic acid. Follow identical reduction pathway to ensure the only variable is ring size.

  • Conjugation: React the aminothiol with the payload (e.g., via activated carbonate or maleimide) to form the test precursors.

B. In Vitro Stability & Release Assay (The "Ellman Challenge")

This protocol determines if the linker releases the free thiol (and subsequently the drug) upon reduction.

  • Preparation: Dissolve Linker-Drug conjugate (10

    
    M) in PBS (pH 7.4) containing 1 mM EDTA.
    
  • Reduction Trigger: Add DTT (Dithiothreitol) or GSH (Glutathione) at physiological intracellular concentration (2–10 mM).

  • Monitoring:

    • Aliquot samples at

      
       min.
      
    • Quench with acidic acetonitrile.

    • Analyze via LC-MS/MS.

  • Success Criteria:

    • Cyclopropyl Failure: Mass spectrum shows high abundance of [Linker-Drug-SH] adduct (mass = Drug + Linker).

    • Cyclobutyl Success: Mass spectrum shows high abundance of [Free Drug] (mass = Drug only) and [Linker-Lactam] byproduct.

C. Intratumoral Catabolite Identification

For in vivo validation (xenograft models):

  • Administer ADC (1–3 mg/kg) IV to tumor-bearing mice.

  • Harvest tumor tissue at 24h and 96h.

  • Homogenize in blank plasma (to prevent post-lysis degradation).

  • Quantify: Total Antibody (ELISA) vs. Free Payload (LC-MS).

  • Interpretation: High total antibody but low free payload indicates linker stability failure (likely cyclopropyl).

Decision Matrix

Use this logic flow to select the correct aminothiol linker for your campaign.

Decision_Matrix Start Select Aminothiol Linker Q1 Is the linker part of a Self-Immolating ADC? Start->Q1 Q2 Does the payload require DNA intercalation? Q1->Q2 Yes Q3 Desired Pharmacology? Q1->Q3 No Branch_ADC Yes (ADC) Branch_Scaffold No (Small Molecule) Res_Cyclobutyl SELECT CYCLOBUTYL (Ensures Release) Q2->Res_Cyclobutyl Yes (e.g. PBD) Res_Cyclopropyl SELECT CYCLOPROPYL (Metabolic Blocker) Q2->Res_Cyclopropyl No (Stable Tether) Res_Agonist Cyclopropyl (Agonist) Mimics Glycine/Glu Q3->Res_Agonist Activation Res_Antagonist Cyclobutyl (Antagonist) Steric Bulk Q3->Res_Antagonist Inhibition

Caption: Decision tree for selecting ring size based on drug delivery mechanism and pharmacological goal.

References
  • Zhang, D., et al. (2016). "Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates."[1] Drug Metabolism and Disposition. (Demonstrates the failure of cyclopropyl linkers in PBD ADCs due to non-immolating catabolite formation).

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry. (Review of cyclopropyl physicochemical properties and metabolic stability). [3]

  • Bach, R. D., et al. (2002). "Effect of Ring Strain on the Thiolate-Disulfide Exchange. A Computational Study." Journal of Organic Chemistry.

    
     mechanisms in small ring disulfides). 
    
  • Hood, W. F., et al. (1989). "1-Aminocyclobutane-1-carboxylate (ACBC): A specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor." European Journal of Pharmacology. (Establishes the agonist/antagonist switch between cyclopropyl and cyclobutyl analogs).

  • Kalgutkar, A. S., & Dalvie, D. (2020). "Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?" Biochemical Pharmacology. (Discusses metabolic activation risks of cyclopropyl amines).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.